
2-Oxo-3-(quinoxalin-2-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3-(quinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 g/mol It is characterized by the presence of a quinoxaline ring attached to a propanoic acid moiety, which includes a keto group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the use of xylene as a solvent, where the reagents are dissolved and the solution is microwaved in a sealed tube at 220°C for 1 hour . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure maximum yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.
化学反応の分析
Types of Reactions
2-Oxo-3-(quinoxalin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, halogen, and amino groups
科学的研究の応用
2-Oxo-3-(quinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with enzymes and receptors, modulating their activity. The keto group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
類似化合物との比較
Similar Compounds
2-Oxo-3-(quinoxalin-2-yl)butanoic acid: Similar structure with an additional carbon atom in the propanoic acid moiety.
2-Oxo-3-(quinoxalin-2-yl)pentanoic acid: Similar structure with two additional carbon atoms in the propanoic acid moiety.
2-Oxo-3-(quinoxalin-2-yl)hexanoic acid: Similar structure with three additional carbon atoms in the propanoic acid moiety.
Uniqueness
2-Oxo-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. The presence of the quinoxaline ring and the keto group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
2-oxo-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10(11(15)16)5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,6H,5H2,(H,15,16) |
InChIキー |
GTWPREPSBZZPAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


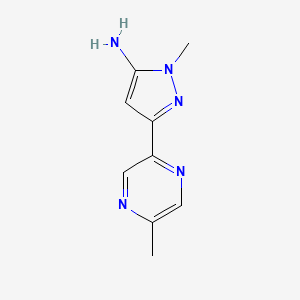

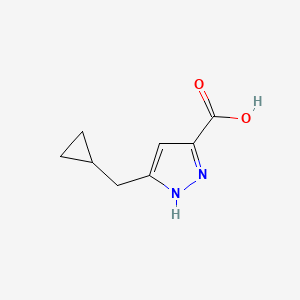
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)

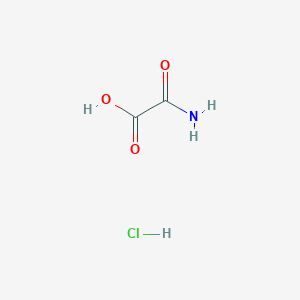
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)
![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
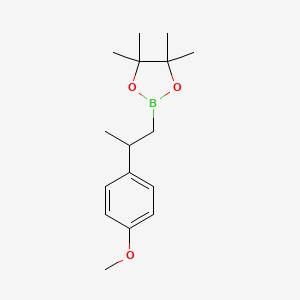
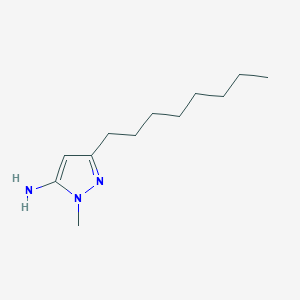
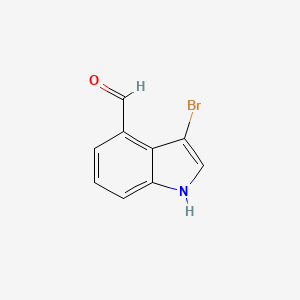
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
